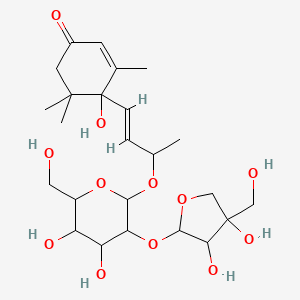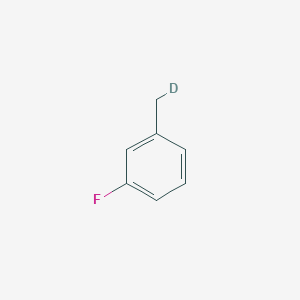
N-Boc-N-Biotinyl-4,7,10-trioxa-1,13-tridecanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-N-Biotinil-4,7,10-trioxa-1,13-tridecandiamina: es un compuesto sintético que combina las propiedades de la biotina y un enlace de polietilenglicol (PEG). El compuesto se caracteriza por la presencia de una porción de biotina, una amina protegida por Boc y una cadena de PEG. Esta estructura única la hace útil en diversas aplicaciones bioquímicas y biotecnológicas, particularmente en el campo de la biología molecular y la administración de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-Boc-N-Biotinil-4,7,10-trioxa-1,13-tridecandiamina típicamente implica los siguientes pasos:
Protección del grupo amino: El grupo amino se protege utilizando tert-butoxicarbonilo (Boc) para evitar reacciones no deseadas durante los pasos posteriores.
Acoplamiento con biotina: La amina protegida por Boc se acopla luego con biotina utilizando un reactivo de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) o N-etil-N'-(3-dimetilaminopropil)carbodiimida (EDC) en presencia de un catalizador como 4-dimetilaminopiridina (DMAP).
PEGilación: El compuesto biotinilado se hace reaccionar luego con un enlace de PEG, como 4,7,10-trioxa-1,13-tridecandiamina, en condiciones suaves para formar el producto final.
Métodos de producción industrial: La producción industrial de N-Boc-N-Biotinil-4,7,10-trioxa-1,13-tridecandiamina sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS) se utilizan para la purificación y caracterización del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones:
Reacciones de sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo amino protegido por Boc.
Reacciones de desprotección: El grupo Boc se puede eliminar en condiciones ácidas para exponer el grupo amino libre.
Reacciones de biotinilación: La porción de biotina puede participar en interacciones biotina-avidina, que se utilizan ampliamente en ensayos bioquímicos.
Reactivos y condiciones comunes:
Sustitución nucleofílica: Reactivos como haluros de alquilo o sulfonatos en presencia de una base.
Desprotección: Ácido trifluoroacético (TFA) o ácido clorhídrico (HCl) en condiciones suaves.
Interacción biotina-avidina: Avidina o estreptavidina en soluciones tamponadas.
Principales productos formados:
Amina desprotegida: La eliminación del grupo Boc produce la amina libre.
Complejos biotinilados: Formación de complejos biotina-avidina o biotina-estreptavidina.
Aplicaciones Científicas De Investigación
Química:
Reactivo de entrecruzamiento: Utilizado en la síntesis de bioconjugados y polímeros entrecruzados.
Enlace en la administración de fármacos: El enlace PEG mejora la solubilidad y la estabilidad de las moléculas de fármacos.
Biología:
Etiquetado de proteínas: Biotinilación de proteínas para detección y purificación.
Imagenología celular: Utilizado en el etiquetado fluorescente de células para estudios de imagenología.
Medicina:
Administración dirigida de fármacos: Los conjugados biotina-PEG se utilizan para la administración dirigida de terapias a células o tejidos específicos.
Ensayos de diagnóstico: Utilizado en el desarrollo de ensayos de diagnóstico para detectar biomoléculas.
Industria:
Biotecnología: Empleada en la producción de enzimas y anticuerpos biotinilados.
Productos farmacéuticos: Utilizado en la formulación de fármacos biotinilados y sistemas de administración de fármacos.
Mecanismo De Acción
El mecanismo de acción de N-Boc-N-Biotinil-4,7,10-trioxa-1,13-tridecandiamina implica su capacidad para formar complejos estables con avidina o estreptavidina. La porción de biotina se une con alta afinidad a la avidina o estreptavidina, facilitando la administración dirigida de moléculas conjugadas. El enlace PEG proporciona flexibilidad y solubilidad, mejorando la estabilidad y biodisponibilidad general del compuesto.
Comparación Con Compuestos Similares
Compuestos similares:
- N-Boc-4,7,10-trioxa-1,13-tridecandiamina
- N-Boc-etilendiamina
- 4,7,10-Trioxa-1,13-tridecandiamina
Singularidad: N-Boc-N-Biotinil-4,7,10-trioxa-1,13-tridecandiamina es única debido a la presencia de porciones de biotina y PEG. Esta combinación permite un direccionamiento específico a través de interacciones biotina-avidina mientras se mantiene la solubilidad y la estabilidad a través del enlace PEG. Esta doble funcionalidad no se encuentra comúnmente en compuestos similares, lo que la hace particularmente valiosa en la administración dirigida de fármacos y ensayos bioquímicos.
Propiedades
IUPAC Name |
tert-butyl N-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N4O7S/c1-25(2,3)36-24(32)27-11-7-13-34-15-17-35-16-14-33-12-6-10-26-21(30)9-5-4-8-20-22-19(18-37-20)28-23(31)29-22/h19-20,22H,4-18H2,1-3H3,(H,26,30)(H,27,32)(H2,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLAFRZNOMEHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid](/img/structure/B12310782.png)

![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310798.png)
![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)






![7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12310869.png)
![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)

